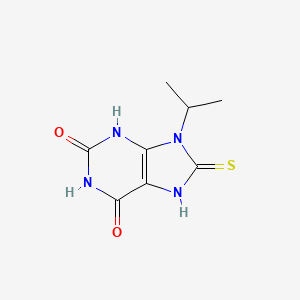
Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate is an organic compound with a complex structure that includes an ethyl ester, an acetylamino group, a cyano group, and a methyl group attached to a heptanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate typically involves the reaction of ethyl cyanoacetate with an appropriate amine under controlled conditions. One common method involves the following steps:
Reaction of Ethyl Cyanoacetate with Amine: Ethyl cyanoacetate is reacted with an amine in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the acetylamino group into the molecule.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Hydrolysis: Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoic acid.
Reduction: Ethyl 2-(acetylamino)-2-amino-3-methylheptanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition, as well as in cell-based assays to evaluate biological activity.
Mécanisme D'action
The mechanism of action of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through interactions with their active sites. The acetylamino and cyano groups can form hydrogen bonds and other interactions with target proteins, leading to modulation of their activity. The exact molecular targets and pathways involved vary depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate can be compared with similar compounds such as:
Ethyl 2-(acetylamino)phenoxy-2-methylpropanoate:
2-(3-Acetylamino-2,2-dimethylcyclobutyl)-methyl-4(3H)-quinazolinones: This compound features a cyclobutyl ring and quinazolinone structure, offering different chemical properties and biological activities.
Propriétés
Numéro CAS |
92107-39-6 |
|---|---|
Formule moléculaire |
C13H22N2O3 |
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
ethyl 2-acetamido-2-cyano-3-methylheptanoate |
InChI |
InChI=1S/C13H22N2O3/c1-5-7-8-10(3)13(9-14,15-11(4)16)12(17)18-6-2/h10H,5-8H2,1-4H3,(H,15,16) |
Clé InChI |
FWGHLMSTDIJJIO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)C(C#N)(C(=O)OCC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane](/img/structure/B13999917.png)
![2-bromo-N-[3-[3-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propoxy]phenyl]acetamide](/img/structure/B13999921.png)








